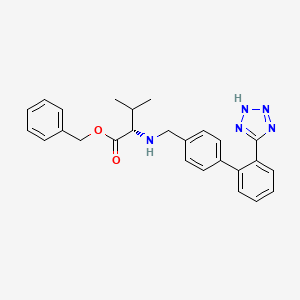

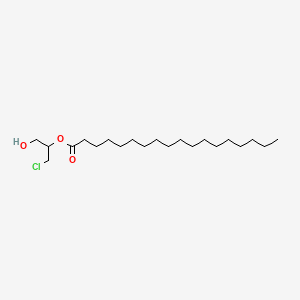

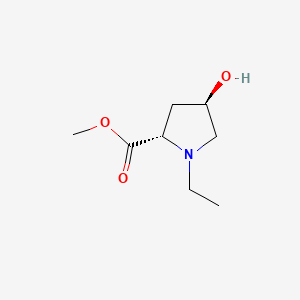

![molecular formula C5H10O4 B583565 2-désoxy-D-[UL-13C5]ribose CAS No. 266998-43-0](/img/structure/B583565.png)

2-désoxy-D-[UL-13C5]ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-deoxy-D-[UL-13C5]ribose is a chemically modified version of 2-deoxy-D-ribose, a monosaccharide that is a crucial component of deoxyribonucleic acid (DNA). The “2-deoxy” prefix indicates the absence of a hydroxyl group at the second carbon position, distinguishing it from ribose. The “[UL-13C5]” notation signifies that all five carbon atoms in the molecule are uniformly labeled with the carbon-13 isotope, making it valuable for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research .

Applications De Recherche Scientifique

2-deoxy-D-[UL-13C5]ribose has numerous applications in scientific research:

Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.

Industry: Applied in the synthesis of pharmaceuticals and fine chemicals

Mécanisme D'action

Target of Action

The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, as it is a chemically modified version of deoxyribose, which is a component of DNA . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group .

Mode of Action

2-deoxy-D-[UL-13C5]ribose interacts with its targets by integrating into the DNA structure. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .

Biochemical Pathways

The biochemical pathway affected by 2-deoxy-D-[UL-13C5]ribose is the pentose phosphate pathway. This pathway is involved in the catabolism of the pentose motif of deoxynucleosides . The enzyme thymidine phosphorylase breaks down thymidine into thymine, producing 2-deoxy-D-ribose in vivo .

Result of Action

The molecular and cellular effects of 2-deoxy-D-[UL-13C5]ribose’s action are primarily related to its role in DNA synthesis. As a component of DNA, it plays a crucial role in cell replication and function. It is also used in proteomics research .

Action Environment

The action of 2-deoxy-D-[UL-13C5]ribose can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to store the compound at -20° C to maintain its stability . The presence of liquid water can also affect the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose .

Analyse Biochimique

Biochemical Properties

2-deoxy-D-[UL-13C5]ribose interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme deoxyribose-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes . This interaction plays a crucial role in the biochemical reactions involving 2-deoxy-D-[UL-13C5]ribose .

Cellular Effects

2-deoxy-D-[UL-13C5]ribose has significant effects on various types of cells and cellular processes. For instance, it has been found to induce cellular damage by increasing oxidative stress and protein glycation in a pancreatic β-cell line . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-deoxy-D-[UL-13C5]ribose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, DERA, which interacts with 2-deoxy-D-[UL-13C5]ribose, proceeds via the formation of a Schiff base with a lysine residue at the active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-deoxy-D-[UL-13C5]ribose can change over time. For instance, it has been observed that the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose, a process relevant to radiation damage, can vary depending on the ionization scenario .

Dosage Effects in Animal Models

The effects of 2-deoxy-D-[UL-13C5]ribose can vary with different dosages in animal models. For example, a study found that a small dose of 2-deoxy-D-ribose helped form new blood vessels, which led to hair regrowth in mice .

Metabolic Pathways

2-deoxy-D-[UL-13C5]ribose is involved in several metabolic pathways. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . It is also a precursor to the nucleic acid DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-D-[UL-13C5]ribose typically involves the following steps:

Starting Material: The process begins with uniformly labeled carbon-13 glucose.

Isomerization: The glucose is isomerized to form fructose.

Cleavage and Reduction: The fructose undergoes cleavage and reduction to yield glyceraldehyde and dihydroxyacetone.

Aldol Reaction: These intermediates are then subjected to an aldol reaction to form 2-deoxy-D-[UL-13C5]ribose.

Industrial Production Methods

Industrial production of 2-deoxy-D-[UL-13C5]ribose follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Enzymatic methods, such as using 2-deoxy-D-ribose 5-phosphate aldolase (DERA), are also explored for their efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

2-deoxy-D-[UL-13C5]ribose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-deoxy-D-ribonolactone.

Reduction: Reduction reactions can convert it into 2-deoxy-D-ribitol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Oxidation: 2-deoxy-D-ribonolactone

Reduction: 2-deoxy-D-ribitol

Substitution: Various 2-deoxy-D-ribose derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-deoxy-D-ribose: The non-labeled version of the compound, commonly found in DNA.

2-deoxy-D-arabinose: A stereoisomer of 2-deoxy-D-ribose, differing in the configuration at the second carbon.

2-deoxy-D-glucose: Another deoxy sugar, used in metabolic studies and cancer research

Uniqueness

2-deoxy-D-[UL-13C5]ribose is unique due to its uniform carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and metabolic research. This isotopic labeling allows for detailed analysis of metabolic pathways and molecular interactions that are not possible with non-labeled compounds .

Propriétés

IUPAC Name |

(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PWIBPOKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.